C17H19ClO

Description

BenchChem offers high-quality C17H19ClO suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C17H19ClO including the price, delivery time, and more detailed information at info@benchchem.com.

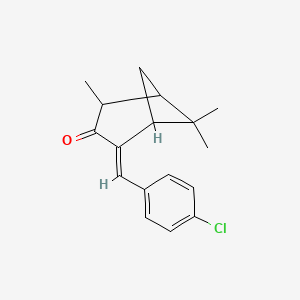

Structure

3D Structure

Properties

Molecular Formula |

C17H19ClO |

|---|---|

Molecular Weight |

274.8 g/mol |

IUPAC Name |

(2E)-2-[(4-chlorophenyl)methylidene]-4,6,6-trimethylbicyclo[3.1.1]heptan-3-one |

InChI |

InChI=1S/C17H19ClO/c1-10-14-9-15(17(14,2)3)13(16(10)19)8-11-4-6-12(18)7-5-11/h4-8,10,14-15H,9H2,1-3H3/b13-8+ |

InChI Key |

PXJGEAZXDDGPDF-MDWZMJQESA-N |

Isomeric SMILES |

CC1C2CC(C2(C)C)/C(=C\C3=CC=C(C=C3)Cl)/C1=O |

Canonical SMILES |

CC1C2CC(C2(C)C)C(=CC3=CC=C(C=C3)Cl)C1=O |

Origin of Product |

United States |

Origins of Phenothiazine Chemistry and Precursors to Chlorpromazine

The journey to chlorpromazine (B137089) began not in a medical laboratory, but within the burgeoning German dye industry of the late 19th century. nih.govtmu.edu.tw The parent compound, phenothiazine (B1677639), was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine (B1679370) with sulfur. acs.orgwikipedia.org For decades, phenothiazine and its derivatives found applications far removed from medicine, serving as dyes, antiseptics, and even insecticides. nih.govwikipedia.org

The pivot towards pharmacology occurred in the 1930s and 1940s when the anthelmintic and antibiotic properties of phenothiazines were explored. nih.gov A significant breakthrough came from the French pharmaceutical company Rhône-Poulenc, which was actively researching new synthetic antihistamines after World War II. nih.govwikipedia.org In 1947, a research group led by chemist Paul Charpentier synthesized promethazine, a phenothiazine derivative with pronounced sedative and antihistaminic effects. wikipedia.orgresearchgate.netsciencehistory.org Promethazine's calming properties, a side effect of its primary antihistaminic action, caught the attention of researchers and set the stage for the development of its more potent successor. researchgate.net

Synthetic Methodologies and Chemical Modifications of Chlorpromazine

Established Synthetic Pathways for Chlorpromazine (B137089)

The core structure of Chlorpromazine is the phenothiazine (B1677639) nucleus, a tricyclic system containing sulfur and nitrogen atoms. Established synthetic routes to the phenothiazine core include the reaction of diphenylamine (B1679370) with sulfur at high temperatures, a process known as the Bucherer-Berg's reaction. Other traditional methods involve Ullmann-type condensation, which utilizes copper catalysts to form a carbon-sulfur bond from o-halodiphenylamines, and the Sandmeyer reaction, involving the reaction of diazotized arylamines with sulfur donors. amazonaws.com

A described pathway for synthesizing Chlorpromazine involves 2-chloroacetophenone (B165298) as a key intermediate. ijghc.com This compound can be synthesized via a Friedel-Crafts acylation of benzene (B151609) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. ijghc.com Subsequently, 2-chloroacetophenone is reacted with dimethylamine (B145610) to yield 2-chloro-N,N-dimethyl-ethanolamine. ijghc.com Further chemical transformations, including the reduction of chlorine atoms to amino groups and additional modifications, lead to the final Chlorpromazine molecule. ijghc.com Another important intermediate in the synthesis of neuroleptic drugs like Chlorpromazine is 2-chlorophenothiazine (B30676) (2CPTZ). nih.gov

Approaches to the Synthesis of Chlorpromazine Analogues and Derivatives

The synthesis of analogues and derivatives of Chlorpromazine is a significant area of investigation aimed at modifying its properties and exploring new biological activities. These approaches often involve targeted modifications to the phenothiazine core and the attached side chain to influence factors such as lipophilicity, receptor binding, solubility, and pharmacokinetics. amazonaws.com

Research has focused on synthesizing photoactive phenothiazines incorporating functionalities like azido (B1232118) or benzoyl groups, alongside variations in the N-alkyl side chain. nih.gov These synthesized compounds are then evaluated for their biological effects, such as their capacity to inhibit calmodulin-mediated phosphodiesterase activation. nih.gov

Novel tetracyclic analogues of Chlorpromazine have been synthesized, featuring a quinoline (B57606) scaffold in place of a benzene ring within their structure, along with diverse substituents on the thiazine (B8601807) nitrogen atom. preprints.org The structural characterization of these new molecules is typically performed using techniques such as 1H NMR, 13C NMR, and HRMS spectroscopy. preprints.org

Furthermore, the synthesis of haptens for Chlorpromazine has been undertaken to develop radioimmunoassay procedures for detecting Chlorpromazine and its metabolites. nih.gov This involves the synthesis and characterization of compounds like 7-(or 8-)(3-carboxypropionyl)chlorpromazine, N-(3-carboxypropionyl)desmethylchlorpromazine, and N-(2-carboxyethyl)desmethylchlorpromazine, utilizing analytical methods including GLC-mass spectrometry, PMR spectrometry, and IR spectrophotometry. nih.gov

Strategies for Modifying the Phenothiazine Nucleus for Research Purposes

Modifications to the phenothiazine nucleus are key strategies for tailoring the physicochemical and biological properties of Chlorpromazine derivatives. amazonaws.com Alterations at the nitrogen atom at position 10 (N-10), such as the introduction of alkyl, piperazine, or acyl groups, significantly influence lipophilicity and receptor binding, impacting various activities including antipsychotic, antimicrobial, and anticancer effects. amazonaws.com

Modifications to the benzene rings of the phenothiazine core, including halogenation (with elements like Cl, Br, or F), hydroxylation (-OH), and nitration (-NO2), are also employed. amazonaws.com These changes can lead to enhanced pharmacological effects by improving metabolic stability and target selectivity. amazonaws.com

Further functionalization and modification of the phenothiazine core are essential for fine-tuning the properties of phenothiazine derivatives for specific research purposes. amazonaws.com Studies have explored modifying the phenothiazine ring to create derivatives such as benzo[α]phenothiazines and azaphenothiazines, which have demonstrated anticancer properties. brieflands.com

Chemical Alterations of the Alkyl Side Chain in Chlorpromazine Research

Modifications to the N-alkyl side chain have been incorporated into the synthesis of photoactive phenothiazines, influencing their interaction with biological targets like calmodulin. nih.gov

The tertiary amine group within the alkyl side chain of Chlorpromazine plays a notable role in its oxidation pathways. mdpi.com Investigations have revealed that sequential oxidation processes involve both the phenothiazine core and the tertiary amine-containing side chain, leading to the formation of metabolites such as nor-CPZ sulfoxide (B87167). mdpi.com This highlights the importance of the side chain in influencing the metabolic and pharmacological behavior of Chlorpromazine. mdpi.com

Chemical alterations also include the preparation of N-acyl and N-alkyl phenothiazine derivatives, for instance, through the reduction of N-acyl compounds to N-alkyl compounds using reducing agents. conicet.gov.ar Such modifications are undertaken to establish structure-activity relationships, particularly in the context of evaluating antifungal activity. conicet.gov.ar

Stereochemical Considerations in Chlorpromazine Synthesis and Its Analogues

Stereochemical aspects are important in the synthesis of pharmaceutical compounds, as different stereoisomers can exhibit distinct biological activities. unit.noslideshare.net While the tricyclic phenothiazine core of Chlorpromazine is relatively planar, the flexible alkyl side chain attached to the nitrogen at position 10 introduces conformational possibilities.

Molecular modeling studies have suggested that the conformation of Chlorpromazine can resemble that of dopamine (B1211576), a characteristic potentially linked to its antipsychotic efficacy. researchgate.net This structural mimicry, particularly involving the three-carbon side chain with the amino group, emphasizes the significance of the side chain's conformation and its potential stereochemical influence on binding to receptors. researchgate.netrade.es

Although Chlorpromazine itself does not possess a fixed chiral center in its basic structure that would lead to stable enantiomers, the synthesis of analogues involving modifications to the side chain or the phenothiazine nucleus can introduce chirality. If chiral centers are created or if structural changes result in the possibility of diastereomers or enantiomers, stereochemical considerations become essential in the synthesis and evaluation of these compounds. researchgate.netzendy.io The development of asymmetric synthesis methodologies is of considerable importance in the pharmaceutical industry for producing enantiomerically pure compounds. unit.no

Molecular and Cellular Mechanisms of Action of Chlorpromazine

Modulation of Ion Channels and Transporters

Inhibition of Na+,K(+)-ATPase and Ca2(+)-ATPase Activity

Studies have demonstrated that Chlorpromazine (B137089) inhibits the activity of transport enzymes, specifically Na+,K(+)-ATPase and Ca2(+)-ATPase, in microsomal membranes from various rat organs, including the brain, kidney, spleen, and testis. mims.comwikipedia.org The inhibition of Na+,K(+)-ATPase in rat brain microsomal membranes in vitro has been observed to be dependent on both the concentration of Chlorpromazine and the duration of exposure. mims.comwikipedia.org However, inconsistencies in the effect have been noted when studied at different temperatures. mims.comwikipedia.org

The interaction of Chlorpromazine with these ATPases appears to be competitive in nature with respect to the substrate in in vitro studies. mims.com Evidence suggests the existence of both high and low affinity binding sites for Chlorpromazine on these enzymes. mims.com The inhibitory effects of Chlorpromazine on Na+,K(+)-ATPase, Ca2(+)-ATPase, and acetylcholinesterase activities in microsomal membranes in vivo have been shown to increase with increasing concentration or duration of treatment before leveling off. mims.com The mechanism of this inhibition may involve alterations in the fatty acid composition and microviscosity of the membranes. mims.com Furthermore, studies investigating the interaction of Chlorpromazine with low molecular mass ion-transporting ATPase modulator proteins from rat brain cytosol indicate that Chlorpromazine can form complexes with these proteins, leading to conformational changes in both the inhibitor/regulator proteins and the ATPases. cenmed.com

Intracellular Signaling Pathway Perturbations

Beyond its effects on ion pumps, Chlorpromazine has been shown to perturb several intracellular signaling pathways, contributing to its cellular effects.

Effects on Mitotic Kinesin Activity

Chlorpromazine has been identified as a potent and specific inhibitor of the mitotic kinesin KSP/Eg5. mims.comsenescence.info KSP/Eg5 is a motor protein essential for the formation of a bipolar spindle during mitosis. Inhibition of KSP/Eg5 by Chlorpromazine leads to mitotic arrest and the accumulation of cells displaying a monopolar spindle morphology with incompletely separated centrosomes. mims.comsenescence.info This disruption of mitotic progression is considered a significant mechanism contributing to the antiproliferative effects observed with Chlorpromazine treatment in various cancer cell lines, including human U-87MG glioma cells, HCT116, and A549 cells. senescence.infofishersci.cawikipedia.orgwikimedia.org Studies correlating the inhibition of proliferation, the appearance of monopolar spindles, mitotic arrest, and the inhibition of kinesin motor activity support that the effect of Chlorpromazine is a direct result of its inhibition of KSP/Eg5 motor activity. mims.comsenescence.info

Modulation of Autophagy and Autophagic Flux

Research indicates that Chlorpromazine influences autophagy, a cellular process involving the degradation and recycling of cellular components. Chlorpromazine treatment displays dual effects on the autophagic flux. wikipedia.orguni.lu

Chlorpromazine treatment induces the nuclear translocation of Transcription Factor EB (TFEB). wikipedia.orguni.luwikipedia.org TFEB is a master regulator of autophagosome and lysosome biogenesis. wikipedia.orgwikipedia.org This induction of TFEB nuclear translocation occurs in a Rag GTPase-dependent manner, affecting the upstream signaling of the autophagy-lysosome pathway. wikipedia.orguni.luwikipedia.org Rag GTPases are known to mediate amino acid signaling to mTORC1, a key complex that regulates cell growth and autophagy. wikipedia.org While Chlorpromazine impacts this upstream signaling, it also simultaneously impedes the fusion between autophagosomes and lysosomes, a downstream step in the autophagy pathway. wikipedia.orgwikipedia.org This dual effect leads to a significant accumulation of immature autophagosome vesicles, potentially disrupting cellular homeostasis due to the dysfunction of the autophagy-lysosome pathway. wikipedia.org The Rag GTPase–mTORC1–TFEB signaling axis plays a major role in this Chlorpromazine-induced autophagic impairment. wikipedia.orgwikipedia.org

Inhibition of Cytochrome c Oxidase (CcO) Activity

Chlorpromazine has been shown to inhibit the activity of Cytochrome c Oxidase (CcO), also known as Complex IV, which is the terminal enzyme of the mitochondrial respiratory chain. citeab.commybiosource.comnih.govuni.lu Early studies in rat brain and liver mitochondria demonstrated that Chlorpromazine could inhibit CcO activity. citeab.commybiosource.com More recent research has investigated the link between CcO inhibition by Chlorpromazine and its effects in cancer cells, particularly in the context of chemoresistance. citeab.comnih.gov Chlorpromazine has been found to inhibit CcO activity in a dose-dependent manner in temozolomide (B1682018) (TMZ)-resistant glioma cells, while having less effect on TMZ-sensitive cells. citeab.comnih.gov This specificity may be related to the preferential binding of Chlorpromazine to CcO expressing the COX4-1 regulatory subunit, which is often increased in chemoresistant glioma cells. citeab.comnih.gov Analysis suggests that Chlorpromazine acts as a non-competitive inhibitor of CcO with respect to the cytochrome c substrate, indicating binding to an allosteric site rather than the active site. mybiosource.comnih.gov

Impact on Protein Kinase Activity and Signaling Cascades

Chlorpromazine influences the activity of various protein kinases and associated signaling cascades. Studies have indicated that Chlorpromazine can affect the PI3-K/Akt pathway. wikipedia.orgnih.govauctoresonline.org Inhibition of the proliferative activity of splenocytes by Chlorpromazine has been shown to result mainly from the activation of the PI3-K/Akt pathway, leading to an increase in the level of active, phosphorylated Akt and a decrease in the level of active, non-phosphorylated GSK-3β. nih.govauctoresonline.org Additionally, the action of Chlorpromazine in some contexts may also involve the p38-MAPK pathway. nih.gov

Enzyme Inhibition Profiles

Chlorpromazine has been shown to inhibit the activity of various enzymes, contributing to its diverse cellular effects.

Inhibition of Intracellular Carboxylesterases (CarbEs)

Studies have indicated that chlorpromazine can inhibit intracellular carboxylesterases (CarbEs). nih.govceon.rs This inhibition has been observed in various cell types, including polymorphonuclear neutrophils, hepatocytes, and neuronal brain cells from mice. nih.govceon.rs The degree of inhibition is dependent on both the incubation time and the concentration of chlorpromazine. nih.gov Polymorphonuclear neutrophils appear to be the most sensitive to the inhibitory effects of chlorpromazine on CarbEs. nih.govceon.rs Research suggests that CarbEs in peripheral blood leukocytes (neutrophils and monocytes) could potentially serve as markers for indicating intracellular biochemical damage to hepatocytes and neuronal brain cells caused by chlorpromazine. nih.govceon.rs

Modulation of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Chlorpromazine has also been found to modulate the activity of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Studies have shown that chlorpromazine can efficiently inhibit both BChE and AChE. nih.gov In one study, chlorpromazine demonstrated inhibitory effects on monomeric butyrylcholinesterases (mBuChE I and mBuChE II) found in rabbit liver. nih.gov This inhibition was reversible and exhibited mixed competitive-noncompetitive patterns. nih.gov The apparent competitive inhibition constants (Ki) for chlorpromazine were found to be 1.8 x 10⁻⁶ M for mBuChE I and 7.6 x 10⁻⁶ M for mBuChE II, while the noncompetitive inhibition constant for mBuChE II was 1.1 x 10⁻⁵ M. nih.gov Human serum oligomeric butyrylcholinesterase (oBuChE) also showed mixed inhibition kinetics when exposed to chlorpromazine. nih.gov

A study investigating the effects of several drugs on GST, AChE, and BChE found chlorpromazine to be an effective inhibitor for these enzymes. nih.gov

Effects on Glutathione (B108866) S-Transferase (GST)

Chlorpromazine has been identified as an inhibitor of glutathione S-transferase (GST). nih.gov Research indicates that chlorpromazine can be a potent inhibitor of the GST enzyme. nih.gov One study reported a Ki value of 42.83 ± 8.52 nM for chlorpromazine's inhibition of GST. nih.gov GSTs are a family of enzymes involved in detoxification by catalyzing the conjugation of glutathione to various substrates. wikipedia.org

Inhibition of D-amino acid oxidase (DAO)

Chlorpromazine has been shown to inhibit D-amino acid oxidase (DAO). nih.govnih.govnih.gov DAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, such as D-serine, which is a neuromodulator. researchgate.netfrontiersin.org Inhibition of DAO by chlorpromazine or its oligomerized forms has been reported. nih.gov Oligomerized chlorpromazine, formed through irradiation, showed enhanced inhibition of human DAO with mixed-type inhibition and inhibition constants in the low micromolar range. nih.gov An earlier study also reported the inhibitory action of chlorpromazine on the oxidation of D-amino acid in the diencephalon part of the brain. nih.gov

Impact on Amine Oxidase Activity

While the search results primarily highlight effects on DAO, which is a type of oxidase, the broader impact on amine oxidase activity is also relevant. Amine oxidases are involved in the metabolism of neurotransmitters. Although not explicitly detailed in the provided snippets beyond DAO, the known interactions of chlorpromazine with various neurotransmitter systems patsnap.comdrugbank.comnih.gov suggest potential, albeit perhaps indirect, impacts on amine oxidase activity involved in the metabolism of these neurotransmitters. However, direct evidence of chlorpromazine inhibiting a wide range of amine oxidases was not prominently found in the provided search results.

Cellular Endocytosis Mechanisms and Lysosomal Function

Chlorpromazine has been shown to impact cellular endocytosis mechanisms and lysosomal function. nih.govnih.govnih.govnih.gov

Chlorpromazine is known to inhibit clathrin-mediated endocytosis. nih.govnih.govresearchgate.net Studies in renal epithelial cells have shown that chlorpromazine treatment results in the accumulation of aquaporin-2 (AQP2) in the basolateral plasma membrane by blocking its clathrin-mediated endocytosis. nih.govnih.gov This effect is associated with a reduction in the level of basolateral F-actin, which may play a role in inhibiting clathrin-mediated endocytosis of AQP2. nih.gov Chlorpromazine's inhibition of transferrin endocytosis, a process known to be clathrin-mediated, further supports its effect on this pathway. nih.gov

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Chlorpromazine | 2726 |

| Acetylcholinesterase | 15045488 |

| Butyrylcholinesterase | 9031 |

| Glutathione S-Transferase | 66167 |

| D-amino acid oxidase | 66161 |

| Aquaporin-2 | 517518 |

| Transferrin | 5460589 |

| Clathrin | 57276992 |

| Cathepsin D | 153259 |

| Arylsulfatase | 157528 |

| Acid phosphatase | 10118883 |

Data Tables:

Based on the search results, a data table can be generated for the enzyme inhibition constants of chlorpromazine on specific enzymes mentioned.

| Enzyme | Type of Inhibition | Ki Value (M) | Notes | Source |

| Mouse Intracellular CarbEs | Dose-dependent | Varied (10⁻⁵⁰) | Varies by cell type (PMN, HC, NC) | ceon.rs |

| mBuChE I (Rabbit Liver) | Mixed Competitive-Noncompetitive | 1.8 x 10⁻⁶ (apparent competitive) | nih.gov | |

| mBuChE II (Rabbit Liver) | Mixed Competitive-Noncompetitive | 7.6 x 10⁻⁶ (apparent competitive), 1.1 x 10⁻⁵ (noncompetitive) | nih.gov | |

| oBuChE (Human Serum) | Mixed Competitive-Noncompetitive | 5.5 x 10⁻⁷ (competitive, low substrate), 1.6 x 10⁻⁵ (noncompetitive, high substrate) | Substrate: n-butyrylthiocholine iodide | nih.gov |

| GST | N/A | 42.83 ± 8.52 nM (4.283 x 10⁻⁸ M) | nih.gov | |

| Human DAO (Oligomerized CPZ) | Mixed Type | Low micromolar range | Enhanced inhibition by oligomer | nih.gov |

Note: "N/A" indicates that the specific type of inhibition was not detailed in the provided snippet for GST. The Ki value for mouse intracellular CarbEs was described as varying based on cell type and concentration required for 50% inhibition (ID-50), rather than a single Ki value.C17H19ClO, known by the common name Chlorpromazine, is a chemical compound characterized by the molecular formula C17H19ClN2S and a molecular weight of 318.9 g/mol . nih.gov As a substituted phenothiazine (B1677639), its mechanisms of action at the molecular and cellular levels are multifaceted. nih.gov This article focuses specifically on its documented enzyme inhibition profiles and its influence on cellular endocytosis and lysosomal function.

Enzyme Inhibition Profiles

Chlorpromazine has been observed to inhibit the activity of a range of enzymes, contributing to its cellular effects.

Inhibition of Intracellular Carboxylesterases (CarbEs)

Investigations have demonstrated that chlorpromazine acts as an inhibitor of intracellular carboxylesterases (CarbEs). nih.govceon.rs This inhibitory effect has been noted across various cell types, including polymorphonuclear neutrophils, hepatocytes, and neuronal brain cells in murine models. nih.govceon.rs The extent of CarbE inhibition is contingent upon both the duration of incubation and the concentration of chlorpromazine. nih.gov Polymorphonuclear neutrophils have exhibited the highest sensitivity to chlorpromazine-induced CarbE inhibition. nih.govceon.rs Research suggests that monitoring CarbE activity in peripheral blood leukocytes, specifically neutrophils and monocytes, could potentially serve as indicators of intracellular biochemical damage in hepatocytes and neuronal brain cells resulting from chlorpromazine exposure. nih.govceon.rs

Modulation of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

The modulation of cholinesterase activity, encompassing both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), by chlorpromazine has been reported. nih.gov Studies indicate that chlorpromazine can effectively inhibit both BChE and AChE. nih.gov Research on rabbit liver revealed that chlorpromazine reversibly inhibits monomeric butyrylcholinesterases (mBuChE I and mBuChE II) with mixed competitive-noncompetitive kinetics. nih.gov The apparent competitive inhibition constants (Ki) were determined to be 1.8 x 10⁻⁶ M for mBuChE I and 7.6 x 10⁻⁶ M for mBuChE II, while the noncompetitive inhibition constant for mBuChE II was 1.1 x 10⁻⁵ M. nih.gov Human serum oligomeric butyrylcholinesterase (oBuChE) also displayed mixed inhibition kinetics in the presence of chlorpromazine. nih.gov

Effects on Glutathione S-Transferase (GST)

Chlorpromazine has been identified as an inhibitor of glutathione S-transferase (GST). nih.gov Research indicates that chlorpromazine can be a potent inhibitor of the GST enzyme, with one study reporting a Ki value of 42.83 ± 8.52 nM. nih.gov GSTs are a superfamily of enzymes involved in phase II detoxification by catalyzing the conjugation of glutathione to electrophilic substrates. wikipedia.org

Inhibition of D-amino acid oxidase (DAO)

Inhibition of D-amino acid oxidase (DAO) by chlorpromazine has been documented. nih.govnih.govnih.gov DAO is an FAD-containing enzyme responsible for the oxidative deamination of D-amino acids, such as D-serine, which functions as a neuromodulator in the central nervous system. researchgate.netfrontiersin.org Inhibition of human DAO by oligomerized chlorpromazine, formed through irradiation, showed enhanced potency with mixed-type inhibition and inhibition constants in the low micromolar range. nih.gov Earlier research also noted the inhibitory effect of chlorpromazine on the oxidation of D-amino acid in the diencephalon region of the brain. nih.gov

Impact on Amine Oxidase Activity

While specific details on the broad impact of chlorpromazine on various amine oxidases were not extensively covered in the provided search results, its known interactions with neurotransmitter systems patsnap.comdrugbank.comnih.gov suggest potential indirect effects on the activity of amine oxidases involved in the metabolism of these neurotransmitters. However, direct evidence of widespread amine oxidase inhibition by chlorpromazine was not a primary finding in the provided snippets.

Cellular Endocytosis Mechanisms and Lysosomal Function

Chlorpromazine has been shown to influence cellular endocytosis mechanisms and affect lysosomal function. nih.govnih.govnih.govnih.gov

Chlorpromazine is recognized as an inhibitor of clathrin-mediated endocytosis. nih.govnih.govresearchgate.net Studies conducted in renal epithelial cells demonstrated that treatment with chlorpromazine leads to the accumulation of aquaporin-2 (AQP2) at the basolateral plasma membrane due to the blockade of its clathrin-mediated endocytosis. nih.govnih.gov This effect is correlated with a decrease in basolateral F-actin levels, which may contribute to the inhibition of AQP2 clathrin-mediated endocytosis. nih.gov The observed inhibition of transferrin endocytosis, a process known to utilize the clathrin-mediated pathway, further supports chlorpromazine's impact on this mechanism. nih.gov

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Chlorpromazine | 2726 |

| Acetylcholinesterase | 15045488 |

| Butyrylcholinesterase | 9031 |

| Glutathione S-Transferase | 66167 |

| D-amino acid oxidase | 66161 |

| Aquaporin-2 | 517518 |

| Transferrin | 5460589 |

| Clathrin | 57276992 |

| Cathepsin D | 153259 |

| Arylsulfatase | 157528 |

| Acid phosphatase | 10118883 |

Data Tables:

Based on the provided search results, the following data on enzyme inhibition constants for chlorpromazine can be presented:

| Enzyme | Type of Inhibition | Ki Value (M) | Notes | Source |

| Mouse Intracellular CarbEs | Dose-dependent | Varied (10⁻⁵⁰) | Varies by cell type (PMN, HC, NC) | ceon.rs |

| mBuChE I (Rabbit Liver) | Mixed Competitive-Noncompetitive | 1.8 x 10⁻⁶ (apparent competitive) | nih.gov | |

| mBuChE II (Rabbit Liver) | Mixed Competitive-Noncompetitive | 7.6 x 10⁻⁶ (apparent competitive), 1.1 x 10⁻⁵ (noncompetitive) | nih.gov | |

| oBuChE (Human Serum) | Mixed Competitive-Noncompetitive | 5.5 x 10⁻⁷ (competitive, low substrate), 1.6 x 10⁻⁵ (noncompetitive, high substrate) | Substrate: n-butyrylthiocholine iodide | nih.gov |

| GST | N/A | 42.83 ± 8.52 nM (4.283 x 10⁻⁸ M) | nih.gov | |

| Human DAO (Oligomerized CPZ) | Mixed Type | Low micromolar range | Enhanced inhibition by oligomer | nih.gov |

Inhibition of Clathrin-Mediated Endocytosis

Chlorpromazine is recognized as an inhibitor of clathrin-mediated endocytosis (CME) in cells. nih.govtandfonline.comrsc.orgnih.govplos.orgasm.orgnih.govasm.orgacs.org This inhibition is thought to occur downstream of clathrin-coated vesicle formation. nih.govuq.edu.au While initially proposed to target AP-2 recruitment, studies using super-resolution microscopy have indicated that chlorpromazine does not block the recruitment of either clathrin or AP-2 to the plasma membrane. nih.govuq.edu.auresearchgate.net Instead, it appears to interfere with later stages of CME. nih.govuq.edu.au

Chlorpromazine, being a cationic amphiphilic drug, is believed to inhibit clathrin-coated pit formation through a reversible translocation of clathrin and its adaptor proteins from the plasma membrane to intracellular vesicles. nih.gov It is also known to trap receptors inside endosomes, thereby blocking their recycling. tandfonline.com This suggests that the compound interferes with CME at multiple levels. tandfonline.com

Studies using transferrin, a ligand internalized via the clathrin-coated pit pathway, have demonstrated that chlorpromazine treatment leads to the accumulation of transferrin at the cell surface and reduced internalization, confirming its inhibitory effect on CME. nih.govacs.org The efficacy of chlorpromazine in inhibiting CME can be cell-type dependent. nih.gov For instance, treatment inhibited transferrin uptake by approximately 50% in D407 and HuH-7 cells but showed little to no significant inhibition in other cell lines tested. nih.gov

Effects on Dynamin GTPase Activity

Potent dynamin inhibition is a shared characteristic among phenothiazine-derived antipsychotic drugs, including chlorpromazine. nih.govuq.edu.auresearchgate.net Dynamins are large GTPase proteins crucial for membrane scission during endocytosis and other membrane trafficking events. cureffi.orgnih.gov Chlorpromazine has been shown to inhibit the GTPase activity of both dynamin I (dynI) and dynamin II (dynII) in the micromolar range. researchgate.net

Kinetic analysis indicates that phenothiazine-derived compounds, such as trifluoperazine (B1681574) and fluphenazine, are lipid-competitive inhibitors of dynamin. researchgate.net However, chlorpromazine itself has been described as a non-competitive inhibitor with phosphatidylserine (B164497) (PS), a lipid that stimulates dynamin GTPase activity. researchgate.net These drugs inhibit dynamin I GTPase activity stimulated by lipids but not by various SH3 domains. nih.govuq.edu.au

The inhibition of dynamin GTPase activity by chlorpromazine is correlated with its potency in inhibiting endocytosis in cells. cureffi.org This suggests that dynamin is a likely intracellular target for phenothiazine-derived antipsychotics in the context of endocytosis. nih.govuq.edu.au Structure-activity relationships have revealed that dynamin inhibition is conferred by a substituent group containing a terminal tertiary amino group at the N2 position of the phenothiazine structure. nih.govuq.edu.au

Data on the inhibition of dynamin I GTPase activity by various phenothiazine-derived antipsychotics are available from research studies.

| Compound | IC50 (µM) for Dynamin I GTPase Activity |

| Chlorpromazine | ~10 researchgate.netcureffi.org |

| Trifluoperazine | 2.6 ± 0.7 researchgate.net |

| Fluphenazine | Not specified, but similar potency researchgate.net |

| Thioridazine | Not specified, but inhibits dynamin nih.gov |

Note: IC50 values may vary depending on experimental conditions.

Alterations in Receptor Recycling and Cellular Uptake Pathways

Chlorpromazine treatment leads to alterations in receptor recycling and affects various cellular uptake pathways. As an inhibitor of CME, chlorpromazine can trap receptors that are normally internalized via this route within intracellular compartments, preventing their recycling back to the plasma membrane. tandfonline.comcureffi.org This has been observed with the LDL receptor, which was visualized as being redistributed away from the cell surface and trapped intracellularly upon chlorpromazine treatment. cureffi.org Similarly, chlorpromazine inhibits the recycling of receptors to the plasma membrane during clathrin-mediated endocytosis. plos.orgnih.gov

The compound's effect on endocytosis is not limited to a complete blockade but rather introduces a "blockade and a pileup" at a specific step in the endocytic pathway. cureffi.org This can lead to the accumulation of internalized molecules and receptors in endosomal compartments. tandfonline.comcureffi.org

Chlorpromazine is widely used as a pharmacological tool to investigate the involvement of CME in the cellular uptake of various substances, including nanoparticles and viruses. plos.orgasm.orgasm.orgacs.orgnih.gov Studies have shown that chlorpromazine treatment inhibits the cellular uptake of transferrin, a classic marker for CME. nih.govacs.org It has also been used to demonstrate that the entry of certain viruses, such as Hepatitis C virus and Newcastle disease virus, into cells is dependent on clathrin-mediated endocytosis. asm.orgasm.org

However, it is important to note that while chlorpromazine is a valuable tool, its specificity as an inhibitor of CME can have limitations, and it may affect other cellular processes at higher concentrations. nih.gov Some studies have indicated that chlorpromazine can affect pathways other than CME or that cells may adapt and utilize alternative uptake routes in its presence. tandfonline.comnih.gov

| Cellular Uptake Pathway Inhibited by Chlorpromazine | Affected Molecules/Structures |

| Clathrin-Mediated Endocytosis | Transferrin, LDL receptor, Hepatitis C virus, Newcastle disease virus, certain nanoparticles tandfonline.complos.orgasm.orgnih.govasm.orgacs.orgcureffi.orgnih.gov |

| Receptor Recycling | Various receptors internalized via CME tandfonline.complos.orgcureffi.orgnih.gov |

Importance of the Phenothiazine Nucleus for Biological Activity

The phenothiazine nucleus, a tricyclic system composed of two benzene (B151609) rings linked by a sulfur atom and a nitrogen atom, forms the core structure of chlorpromazine and other related antipsychotic drugs. pharmacy180.comauburn.eduslideshare.net This tricyclic system is essential for the biological activity of these compounds. The phenothiazine ring system provides a lipophilic framework that facilitates passage across biological membranes, including the blood-brain barrier. remixeducation.inpharmacy180.comoncotarget.com Unsubstituted phenothiazine itself may have limited activity but possesses the necessary lipophilicity for brain penetration. slideshare.net The arrangement of the rings and the presence of the sulfur and nitrogen atoms are critical for proper interaction with receptor binding sites. pharmacy180.comauburn.eduslideshare.netpnas.orgnih.gov

Influence of Substituents on the Phenothiazine Ring (e.g., Chlorine at Position 2)

Substitution on the phenothiazine ring significantly impacts the potency and pharmacological profile of the resulting compound. The position and electronic nature of substituents are particularly important. Optimal neuroleptic activity is often observed when a substituent is present at the C-2 position of the phenothiazine ring. pharmacy180.comgpatindia.comslideshare.netslideshare.net

In chlorpromazine, the presence of a chlorine atom at the C-2 position is a key structural feature. remixeducation.ingpatindia.com Electron-withdrawing groups at this position generally increase antipsychotic activity. slideshare.netslideshare.netslideshare.net The electronegative chlorine atom at C-2 is thought to contribute to the molecule's asymmetry and influence the interaction of the side chain with the ring. pharmacy180.com While a trifluoromethyl group (CF3) at the C-2 position can impart greater potency compared to chlorine, it may also lead to increased extrapyramidal side effects. pharmacy180.comgpatindia.com The potency of various groups at the C-2 position can follow an order such as OH < H < CN < CH3 < Cl < CF3. pharmacy180.com Disubstitution or trisubstitution on the rings of C-2 substituted phenothiazines can result in reduced or harmful potency. pharmacy180.com Substitution at other positions, such as C-3, can improve activity but is generally less effective than C-2 substitution. slideshare.net Substitution at position 1 can have a deleterious effect on antipsychotic activity, possibly by interfering with the side chain's proximity to the C-2 substituent. slideshare.net

Role of the Alkyl Side Chain Length and Branching

The alkyl side chain attached to the nitrogen atom at position 10 of the phenothiazine nucleus is crucial for neuroleptic activity. remixeducation.inpharmacy180.comauburn.eduslideshare.netslideshare.net The length and structure of this side chain significantly influence the potency and pharmacokinetic properties of phenothiazine drugs. remixeducation.in

Maximum antipsychotic potency is typically observed when the side chain contains three carbon atoms between the phenothiazine ring nitrogen (N-10) and the terminal amino nitrogen. pharmacy180.comslideshare.netslideshare.netyoutube.com This three-carbon chain length is considered critical for positioning the terminal amino group correctly for receptor interaction. slideshare.net Shortening or lengthening the chain usually leads to a drastic decrease in activity. slideshare.net

Branching on the alkyl side chain can also affect activity. For example, introducing a methyl group at the C-1 position (adjacent to the ring nitrogen) can decrease antipsychotic activity and may lead to imipramine-like antidepressant activity. pharmacy180.com Branching at the beta position (the second carbon from the ring nitrogen) with a small methyl group can decrease antipsychotic potency while enhancing antihistaminic activity. youtube.com

Significance of the Terminal Amino Group for Receptor Binding

The terminal amino group, typically a tertiary amine, located at the end of the alkyl side chain is essential for the receptor binding and biological activity of phenothiazine antipsychotics. pharmacy180.comauburn.eduslideshare.netslideshare.netresearchgate.netuq.edu.aunih.gov This group is generally protonated at physiological pH, carrying a positive charge. slideshare.net

The presence of a tertiary amino group is associated with maximum potency, while secondary or primary amino groups show reduced or abolished activity. pharmacy180.com N-alkylation with more than one carbon on the terminal amino group can decrease activity. pharmacy180.com The terminal amino group is involved in interactions with the receptor binding site, including potential ionic interactions with negatively charged residues and hydrogen bonding. auburn.eduslideshare.net Structure-activity relationships have indicated that a substituent group containing a terminal tertiary amino group is important for certain inhibitory activities, such as dynamin inhibition. researchgate.netuq.edu.aunih.gov

Conformational Analysis and Molecular Mimicry (e.g., Dopamine)

Conformational analysis of chlorpromazine and comparison with neurotransmitters like dopamine (B1211576) have provided insights into the mechanism of action of phenothiazine antipsychotics. pnas.orgnih.govdrugdesign.orgnih.govcbijournal.com Phenothiazines are presumed to mediate their pharmacological effects mainly through interaction at dopamine receptors, particularly D2 receptors. remixeducation.inwikipedia.orgpharmacy180.comauburn.edu

Studies using molecular models and X-ray crystallography have shown that a portion of the chlorpromazine structure can be superimposed upon the structure of dopamine in its solid-state conformation. pnas.orgnih.govdrugdesign.orgnih.govslideshare.net This conformational similarity suggests that phenothiazine drugs can mimic the conformation of dopamine, allowing them to bind to dopamine receptors. pnas.orgnih.govdrugdesign.orgnih.gov Specifically, the aromatic ring of chlorpromazine can be superimposed on the aromatic ring of dopamine, with the sulfur atom potentially aligning with the p-hydroxy group of dopamine. pharmacy180.comslideshare.net This ability of phenothiazine drugs to adopt a dopamine-like conformation is thought to correlate with their antischizophrenic efficacy. pnas.orgnih.govnih.gov This molecular mimicry helps explain the importance of the substituent on one of the aromatic rings (like chlorine at C-2), the three-carbon side chain, and the terminal amino group for activity. pnas.orgnih.govnih.gov

Correlation between Chemical Structure and Receptor Binding Profiles

The chemical structure of chlorpromazine dictates its binding affinity and activity at various neurotransmitter receptors, which underlies its pharmacological profile. Chlorpromazine acts as an antagonist at multiple receptors, including dopamine receptors (D1, D2, D3, D4), serotonin (B10506) receptors (5-HT2, 5-HT6, 5-HT7), alpha-adrenergic receptors (α1, α2), and histamine (B1213489) H1 receptors. remixeducation.inwikipedia.orggpatindia.comauburn.edu The affinity for these receptors varies, and the specific binding profile contributes to both the therapeutic effects and the side effects of the drug. remixeducation.inwikipedia.orgauburn.edu

A strong correlation exists between the clinical potency of typical antipsychotics like chlorpromazine and their affinity for D2 dopamine receptors. wikipedia.orgoncotarget.com Higher affinity for D2 receptors generally correlates with lower therapeutic doses required. wikipedia.org Chlorpromazine is a potent antagonist of D2 receptors and also has affinity for D1, D3, and D5 receptors. remixeducation.inwikipedia.org Its blockade of dopamine receptors, particularly in the mesolimbic pathway, is believed to be responsible for its antipsychotic effects. remixeducation.inwikipedia.orggpatindia.comauburn.eduoncotarget.com

While the primary antipsychotic effect is linked to dopamine receptor antagonism, the affinity for other receptors contributes to other pharmacological effects and side effects. For instance, binding to alpha-adrenergic and histamine H1 receptors contributes to sedative and hypotensive effects. remixeducation.inwikipedia.orggpatindia.comauburn.edu Binding to muscarinic receptors can lead to anticholinergic effects. wikipedia.orggpatindia.comauburn.edu

Here is a table summarizing some key SAR findings for Chlorpromazine and related phenothiazines:

| Structural Feature | Modification/Substitution | Effect on Antipsychotic Activity | Key Reference(s) |

| Phenothiazine Nucleus | Intact tricyclic system | Essential for activity and brain penetration | pharmacy180.comauburn.eduslideshare.net |

| Substituent at C-2 | Electron-withdrawing group (e.g., Cl) | Increases antipsychotic activity (Optimal position) | pharmacy180.comgpatindia.comslideshare.netslideshare.net |

| CF3 vs Cl | CF3 generally more potent but may increase EPS | pharmacy180.comgpatindia.com | |

| Substitution at C-1, C-3, C-4 | Less effective or deleterious compared to C-2 | slideshare.net | |

| Alkyl Side Chain (C-10 to N) | Three-carbon chain length | Optimal for neuroleptic activity | pharmacy180.comslideshare.netslideshare.netyoutube.com |

| Shortening or lengthening chain | Drastically decreases activity | slideshare.net | |

| Methyl branching at C-1 | Decreases antipsychotic, increases imipramine-like activity | pharmacy180.com | |

| Methyl branching at beta-position | Decreases antipsychotic, enhances antihistaminic activity | youtube.com | |

| Terminal Amino Group | Tertiary amine | Maximum potency | pharmacy180.com |

| Secondary or primary amine | Reduced or abolished activity | pharmacy180.com | |

| N-alkylation with >1 carbon | Decreases activity | pharmacy180.com | |

| Conformation | Dopamine-like conformation | Correlates with antischizophrenic efficacy | pnas.orgnih.govdrugdesign.orgnih.gov |

| Receptor Binding | Affinity for D2 receptors | Correlates with clinical potency | wikipedia.orgoncotarget.com |

| Affinity for other receptors (5-HT, α, H1) | Contributes to other pharmacological effects and side effects | remixeducation.inwikipedia.orggpatindia.comauburn.edu |

Role of Chlorpromazine in the Development of Neuropsychopharmacology

The discovery of chlorpromazine's antipsychotic properties was a watershed moment that fundamentally reshaped psychiatry and neuroscience. nih.govacs.org Its success challenged the prevailing psychoanalytic models of mental illness and provided compelling evidence for the biological and chemical underpinnings of psychiatric disorders. sciencehistory.org This marked the beginning of the "psychopharmacological revolution." nih.govtmu.edu.tw

The profound impact of chlorpromazine (B137089) can be summarized in several key areas:

Deinstitutionalization: The ability of chlorpromazine to control the most severe symptoms of psychosis allowed many patients who would have otherwise been confined to mental asylums for life to be discharged and live in the community. sciencehistory.org

Stimulation of Drug Discovery: The commercial and clinical success of chlorpromazine spurred pharmaceutical companies to invest heavily in the research and development of new psychotropic medications, leading to the discovery of antidepressants, anxiolytics, and other antipsychotics. researchgate.netnih.gov

Foundation of Neurotransmitter Research: The effort to understand how chlorpromazine worked led to groundbreaking research into brain chemistry. In the mid-1960s, Arvid Carlsson and Margit Lindqvist demonstrated that chlorpromazine blocked dopamine (B1211576) receptors. nih.gov This finding was a crucial piece of evidence for the formulation of the dopamine hypothesis of schizophrenia, which posited that an overactivity of dopamine systems in the brain contributed to psychotic symptoms. researchgate.net

Birth of a Discipline: Chlorpromazine was instrumental in the establishment of neuropsychopharmacology as a distinct scientific discipline dedicated to studying the effects of drugs on the mind and behavior. nih.gov It provided the tools and the conceptual framework for psychiatry to evolve into a medical discipline more fully integrated with the biological sciences. nih.gov

In essence, chlorpromazine did more than just treat a disease; it provided a window into the brain, revealing the intricate connections between chemical messengers and mental states. acs.org Its discovery was a serendipitous event that opened up entirely new avenues of research and forever changed the course of psychiatry. researchgate.net

Data Tables

Table 1: Key Events in the History of Chlorpromazine

| Year | Event | Key Individuals/Organizations | Significance |

|---|---|---|---|

| 1883 | Synthesis of Phenothiazine (B1677639) | August Bernthsen | Creation of the core chemical structure. acs.orgwikipedia.org |

| 1947 | Synthesis of Promethazine | Paul Charpentier / Rhône-Poulenc | Development of a key phenothiazine precursor with sedative effects. wikipedia.orgresearchgate.net |

| 1951 (Dec) | Synthesis of Chlorpromazine (RP4560) | Paul Charpentier / Rhône-Poulenc | Creation of the first antipsychotic drug. nih.gov |

| 1952 (Feb) | First publication on Chlorpromazine's use in anesthesia | Henri Laborit | Described the "disinterested" state and calming effects. sciencehistory.orgnih.gov |

| 1952 (May) | First psychiatric clinical trial results published | Jean Delay & Pierre Deniker | Confirmed the antipsychotic effects in patients with psychosis. nih.govwikipedia.org |

| 1952 (Nov) | Chlorpromazine becomes available by prescription in France | Rhône-Poulenc | Marks the official introduction of the drug into clinical practice. nih.gov |

| 1963 | Discovery of Dopamine Receptor Blockade | Arvid Carlsson & Margit Lindqvist | Elucidation of the primary mechanism of action. nih.gov |

Table 2: Key Researchers and Their Contributions

| Researcher(s) | Contribution | Field |

|---|---|---|

| Paul Charpentier | Led the team that synthesized promethazine and chlorpromazine. | Medicinal Chemistry |

| Simone Courvoisier | Conducted the initial pharmacological characterization of chlorpromazine in animals. | Pharmacology |

| Henri Laborit | Pioneered the use of chlorpromazine in his "lytic cocktail" for surgical anesthesia and first recognized its potential psychiatric applications. nih.govwikipedia.org | Surgery / Physiology |

| Jean Delay & Pierre Deniker | Conducted the first major clinical trials demonstrating the antipsychotic efficacy of chlorpromazine as a standalone treatment. wikipedia.orgcambridge.org | Psychiatry |

| Arvid Carlsson & Margit Lindqvist | Discovered that chlorpromazine's therapeutic effects were linked to its ability to block dopamine receptors in the brain. nih.gov | Pharmacology |

Table 3: Early Pharmacological Findings of Chlorpromazine

| Finding | Observation | Implication |

|---|---|---|

| Central Sedation | Induced a state of calmness and indifference without causing loss of consciousness. sciencehistory.orgwikipedia.org | Unique from traditional sedatives; suggested a novel central nervous system action. |

| "Artificial Hibernation" | Lowered body temperature and reduced the body's response to surgical stress. wikipedia.orgwikipedia.org | Initial intended use in anesthesia to prevent shock. |

| Antiemetic Effect | Effectively prevented nausea and vomiting. | One of its early clinical applications. |

| Dopamine Antagonism | Blocked the action of dopamine at its receptors in the brain. nih.gov | The primary mechanism for its antipsychotic effects. |

| Antiserotonin Effects | Demonstrated an ability to block serotonin (B10506) receptors. nih.gov | Contributed to its broad pharmacological profile. |

Preclinical Pharmacological Investigations of Chlorpromazine

In Vitro Receptor Binding Assays

In vitro receptor binding assays are utilized to determine the affinity and selectivity of a compound for specific biological receptors. These assays typically involve the use of radiolabeled ligands that bind to the receptor, and the test compound's ability to displace the radiolabeled ligand is measured merckmillipore.com. Chlorpromazine (B137089) has been shown to interact with a variety of receptors, which is consistent with its diverse pharmacological profile.

Chlorpromazine acts as an antagonist at several receptors, including dopamine (B1211576) receptors (D1, D2, D3, and D4) and serotonin (B10506) receptors (5-HT2, 5-HT6, and 5-HT7). wikipedia.org It also exhibits affinity for histamine (B1213489) H1 receptors. drugbank.com The affinity for D2 dopamine receptors is particularly noted as being correlated with the therapeutic dose for typical antipsychotic effects. wikipedia.org While primarily known for its dopamine receptor antagonism, Chlorpromazine's affinity for serotonin receptors is sometimes reported as being greater than its affinity for D2 receptors, distinguishing it from some other typical antipsychotics. wikipedia.org

Table 1: Selected Receptor Binding Affinities of Chlorpromazine

| Receptor Type | Action | Notes | Source |

| Dopamine D1 | Antagonist | High affinity wikipedia.org | wikipedia.org |

| Dopamine D2 | Antagonist | High affinity, correlated with therapeutic dose for antipsychotics wikipedia.org | wikipedia.org |

| Dopamine D3 | Antagonist | High affinity wikipedia.org | wikipedia.org |

| Dopamine D4 | Antagonist | wikipedia.org | wikipedia.org |

| Serotonin 5-HT2 | Antagonist | wikipedia.org | wikipedia.org |

| Serotonin 5-HT6 | Antagonist | wikipedia.org | wikipedia.org |

| Serotonin 5-HT7 | Antagonist | wikipedia.org | wikipedia.org |

| Histamine H1 | Antagonist | drugbank.com | drugbank.com |

| Glucocorticoid Receptor | Inhibitor | Inhibits mediated gene transcription in a calcium-dependent manner nih.gov | nih.gov |

Cellular Studies on Proliferation and Viability

Research using human glioblastoma (GBM) cell lines demonstrated that Chlorpromazine can inhibit cell viability. nih.govnih.gov This effect was observed in both anchorage-dependent GBM cells and patient-derived neurospheres exhibiting stem-like properties. nih.govnih.gov The drug doses required to achieve a 30% (IC30) and 50% (IC50) inhibition of viability varied between cell lines, with anchorage-dependent cells generally showing lower IC values compared to neurospheres. nih.gov Non-cancerous cells (RPE-1) appeared less sensitive to Chlorpromazine than anchorage-dependent GBM cells. nih.gov

Table 2: Illustrative IC Values for Chlorpromazine in GBM Cell Lines (48h exposure)

| Cell Line Type | Example Cell Line | IC30 (µM) | IC50 (µM) | Source |

| Anchorage-dependent | T98G | Data not explicitly provided in snippet nih.gov, but stated lower than neurospheres | Data not explicitly provided in snippet nih.gov, but stated lower than neurospheres | nih.gov |

| Anchorage-dependent | U-87 MG | Data not explicitly provided in snippet nih.gov, but stated lower than neurospheres | Data not explicitly provided in snippet nih.gov, but stated lower than neurospheres | nih.gov |

| Anchorage-dependent | U-251 MG | Data not explicitly provided in snippet nih.gov, but stated lower than neurospheres | Data not explicitly provided in snippet nih.gov, but stated lower than neurospheres | nih.gov |

| Stem-like Neurosphere | TS#1 | Data not explicitly provided in snippet nih.gov, but stated higher than anchorage-dependent | Data not explicitly provided in snippet nih.gov, but stated higher than anchorage-dependent | nih.gov |

| Stem-like Neurosphere | TS#83 | Data not explicitly provided in snippet nih.gov, but stated higher than anchorage-dependent | Data not explicitly provided in snippet nih.gov, but stated higher than anchorage-dependent | nih.gov |

| Stem-like Neurosphere | TS#163 | Data not explicitly provided in snippet nih.gov, but stated higher than anchorage-dependent | Data not explicitly provided in snippet nih.gov, but stated higher than anchorage-dependent | nih.gov |

| Non-cancerous | RPE-1 | Data not explicitly provided in snippet nih.gov, but stated less sensitive than anchorage-dependent GBM | Data not explicitly provided in snippet nih.gov, but stated less sensitive than anchorage-dependent GBM | nih.gov |

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated series of events that leads to cell division. Disruptions in this process can inhibit proliferation. Chlorpromazine has been shown to induce cell cycle alterations. nih.gov In anchorage-dependent GBM cell lines, treatment with Chlorpromazine for 48 hours resulted in a significant increase in the percentage of cells in the G2/M phase of the cell cycle. nih.gov This suggests that the compound interferes with the cell's ability to progress through or exit this phase. Additionally, Chlorpromazine treatment was observed to cause hyperdiploidy in GBM cells, indicating aberrant mitotic segregation events. nih.gov These cell cycle disruptions are considered mechanisms that can lead to cell death, potentially through apoptosis-independent pathways. nih.gov

Induction of Apoptosis in Specific Cell Lines

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and defense against damaged or abnormal cells. While some studies suggest Chlorpromazine might protect normal neural cells from apoptosis under toxic stimuli, its effect on apoptosis in cancer cells appears to be cell-type dependent or context-dependent. nih.gov In the context of the GBM cell studies mentioned earlier, the reduction in cell viability induced by Chlorpromazine was described as being apoptosis-independent. nih.govnih.gov However, other research on different compounds (like Ciprofloxacin chalcone (B49325) hybrid) in different cancer cell lines (HepG2 and MCF7) demonstrates that cell cycle arrest at G2/M can be associated with the induction of apoptosis. waocp.org This highlights the variability of cellular responses depending on the compound and cell type.

Enzyme Kinetic Studies and Inhibition Constants

Enzyme kinetic studies investigate how a compound affects the rate of enzyme-catalyzed reactions. Inhibition constants (Ki) are quantitative measures of an inhibitor's potency. A lower Ki value indicates a more potent inhibitor. sigmaaldrich.com

Chlorpromazine has been studied for its effects on enzyme activity. One example includes the investigation of its inhibition of erythrocyte hexose (B10828440) transport, specifically using the non-metabolizable glucose analog 3-O-methylglucose. nih.gov In this study, Chlorpromazine was found to be a non-competitive inhibitor of both equilibrium exchange and net 3-O-methylglucose transport in human erythrocytes at pH 7.8 and 15°C. nih.gov The inhibition constant (Ki) for equilibrium exchange was determined to be 76 ± 21 µM. nih.gov The extent of inhibition was dependent on the Chlorpromazine concentration but not on the 3-O-methylglucose concentration, which is characteristic of non-competitive inhibition. nih.gov

Table 3: Example Enzyme Inhibition Data for Chlorpromazine

| Enzyme/Process | Substrate/Assay Used | Inhibition Type | Ki (µM) | Conditions | Source |

| Erythrocyte Hexose Transport | 3-O-methylglucose | Non-competitive | 76 ± 21 | pH 7.8, 15°C (Equilibrium exchange) nih.gov | nih.gov |

| Erythrocyte Hexose Transport | 3-O-methylglucose | Non-competitive | Not explicitly provided for net efflux, but same extent of inhibition observed as equilibrium exchange nih.gov | pH 7.8, 15°C (Net efflux) nih.gov | nih.gov |

Studies in Animal Models for Mechanistic Elucidation

Animal models are used to investigate the in vivo effects of a compound and to elucidate its mechanisms of action within a complex biological system. While comprehensive details on all animal model studies for Chlorpromazine's preclinical pharmacology are extensive, research has included examining its impact on neurotransmitter systems in the brain.

Effects on Neurotransmitter Turnover and Metabolism in Animal Brain

Chlorpromazine's primary mechanism of action is believed to be related to its antagonism of dopamine receptors in the brain. wikipedia.org This interaction can influence the synthesis, release, and metabolism of dopamine and other neurotransmitters. Blocking dopamine receptors, particularly in the mesolimbic pathway, is thought to contribute to its antipsychotic effects. wikipedia.org This blockade can lead to a feedback loop that initially increases the release of dopamine from dopaminergic neurons. wikipedia.org While the provided search results confirm Chlorpromazine's interaction with dopamine receptors and its classification as a dopamine antagonist, detailed quantitative data specifically on neurotransmitter turnover and metabolism changes in animal brains from these results are limited. However, the known pharmacodynamics of Chlorpromazine strongly imply significant effects on dopamine system dynamics in animal models, consistent with its receptor binding profile.

Impact on Specific Enzyme Activities in Animal Tissues

Preclinical investigations in animal tissues have demonstrated that chlorpromazine can influence the activity of various enzymes. Studies using mouse polymorphonuclear neutrophils, hepatocytes, and neuronal brain cells have shown that chlorpromazine inhibits intracellular carboxylesterases (CarbEs) in a dose-dependent manner. bg.ac.rsceon.rs The degree of inhibition varied between cell types, with polymorphonuclear neutrophils being the most sensitive and hepatocytes the most resistant. bg.ac.rsceon.rs For instance, a concentration of 5 mg/mL (14.08 mmol/L) of chlorpromazine resulted in significant inhibition of alpha-naphthyl acetate (B1210297) esterase (α-NA), naphthol AS-O chloroacetate (B1199739) esterase (AS-D), and alpha-naphthyl butyrate (B1204436) esterase (α-NB) in mouse brain cells. bg.ac.rsceon.rs The maximum concentration tested (5.0 mg CPZ/mL) led to nearly complete inhibition (99.52%) of α-NB activity in mouse brain cells. bg.ac.rsceon.rs

In isolated rat hepatocytes, chlorpromazine has been shown to inhibit mitochondrial membrane potential in a concentration-dependent manner. cdnsciencepub.com Inhibition of cytochrome P450s (CYPs), specifically CYP2D1 and 1A2, delayed chlorpromazine cytotoxicity in this model, suggesting that CYP-mediated activation of chlorpromazine to toxic metabolites contributes to its effects on hepatocytes. cdnsciencepub.com

Studies in male Wistar rats have investigated the impact of chlorpromazine on testicular dehydrogenase and ionic-ATPase activities. Chlorpromazine administration was found to inhibit testicular dehydrogenase enzymes, including 3ß-hydroxysteroid dehydrogenase (3ß-HSD), 17ß-hydroxysteroid dehydrogenase (17ß-HSD), glucose-6-phosphate dehydrogenase (G6PDH), and lactate (B86563) dehydrogenase-X (LDH-X). researchgate.net It also inhibited Na⁺/K⁺, Ca²⁺, Mg²⁺, and H⁺-ATPase activities. researchgate.net

Below is a table summarizing the observed effects of chlorpromazine on specific enzyme activities in animal tissues:

| Enzyme Type | Tissue/Cell Type | Observed Effect | Reference |

| Carboxylesterases (CarbEs) | Mouse Polymorphonuclear Neutrophils, Hepatocytes, Neuronal Brain Cells | Dose-dependent inhibition | bg.ac.rsceon.rs |

| Cytochrome P450s (CYP2D1, 1A2) | Isolated Rat Hepatocytes | Inhibition (linked to cytotoxicity) | cdnsciencepub.com |

| Testicular Dehydrogenases (3ß-HSD, 17ß-HSD, G6PDH, LDH-X) | Male Rat Testes | Inhibition | researchgate.net |

| Ionic-ATPases (Na⁺/K⁺, Ca²⁺, Mg²⁺, H⁺) | Male Rat Testes | Inhibition | researchgate.net |

| Cytochrome Oxidase | Rat Brain and Liver Mitochondria | Inhibition | oncotarget.comnih.gov |

| Adenosine (B11128) Triphosphatase (ATPase) | Cellular Processes | Suppression | oncotarget.comnih.gov |

| Lipase (B570770) | Cellular Processes | Inhibition | oncotarget.comnih.gov |

Early studies on the effects of chlorpromazine on cytochrome oxidase (CcO) in rat brain and liver mitochondria in the mid-1950s found that chlorpromazine inhibits CcO activity. oncotarget.comnih.gov For example, a 50% inhibition of CcO activity was observed at a concentration of 50 μM in rat brain mitochondria. oncotarget.comnih.gov Chlorpromazine has also been reported to suppress adenosine triphosphatase (ATPase) enzymatic activity and inhibit lipase activity in various cellular processes. oncotarget.comnih.gov

Pharmacokinetic Aspects in Preclinical Models (e.g., metabolism by CYP450 in liver)

Preclinical pharmacokinetic studies have investigated the absorption, distribution, metabolism, and excretion of chlorpromazine in animal models. Chlorpromazine is readily absorbed from the gastrointestinal tract, but it undergoes significant pre-systemic metabolism during its passage through the gut wall, liver, and lung. inchem.org It is highly lipid-soluble and extensively distributed throughout the body, with more than 90% bound to plasma proteins. inchem.org

The liver plays a major role in the metabolism of chlorpromazine, which is extensively metabolized by cytochrome P450 microsomal pathways. inchem.orgnih.gov More than 100 metabolites are theoretically possible, with major metabolic routes including hydroxylation, N-oxidation, sulfoxidation, demethylation, deamination, and conjugation with glucuronic acid. inchem.orginchem.org Specific CYP450 enzymes involved in chlorpromazine metabolism include CYP2D6 (major pathway), CYP1A2, and CYP3A4. nih.govdrugbank.com Oxidative processes are important in its biotransformation, leading to the formation of metabolites like the sulfoxide (B87167) form, which possesses about one-eighth of the sedative action of the parent drug in dogs. inchem.org N-oxide metabolites can undergo reduction in some species, including humans, to regenerate the parent compound. inchem.org

In vitro studies using primary rat and human hepatocytes and human HepaRG cells have shown that chlorpromazine is metabolized within these cells, as indicated by a decrease in the parent compound over time. nih.gov Primary cultures showed the largest decrease in the parent compound compared to HepaRG cells. nih.gov Chlorpromazine also accumulated in cells during repeated exposure in these models, potentially due to decreased metabolism, inhibition of efflux transporters, or binding to phospholipids (B1166683). nih.gov

Coadministration of chlorpromazine with other drugs can affect their metabolism. For example, in rats, coadministration of chlorpromazine significantly reduced the systemic clearance of pentobarbital (B6593769) by inhibiting its hepatic metabolism, specifically decreasing the hepatic intrinsic clearance. nih.govjst.go.jp

The biological half-life of chlorpromazine varies among animal species. In dogs, it is approximately 6 hours. inchem.org In goats, the plasma elimination half-life after intravenous administration was reported to be 1.51 ± 0.48 hours. inchem.org

Investigation of Chlorpromazine's Multifaceted Actions beyond Primary Targets

Beyond its primary targets, such as dopamine D2 receptors, preclinical studies have revealed that chlorpromazine exerts a wide range of effects on various cellular targets and processes. oncotarget.comnih.govmdpi.com These multifaceted actions contribute to its diverse pharmacological profile.

Chlorpromazine has been shown to affect cellular membranes by altering their permeability and stability. oncotarget.com Studies have indicated that chlorpromazine can destabilize the lipid bilayer and increase membrane permeability. oncotarget.com This effect has been observed in liposomes and rat brain slices, although higher concentrations ( > 100 μM) were required in brain slices compared to putative therapeutic plasma levels. oncotarget.com However, due to the lipophilicity and accumulation of phenothiazines in brain tissues and cellular membranes, this effect could be therapeutically relevant. oncotarget.com Chlorpromazine has also been shown to increase the surface area of monolayers formed from acidic phospholipids but not neutral lipids. oncotarget.com

Chlorpromazine interacts with various ion channels. Early reports indicated that it inhibits calcium channels, affecting the binding of calcium channel antagonists. oncotarget.com Subsequent studies have found that chlorpromazine blocks a variety of sodium, potassium, and calcium channels. oncotarget.com

Investigations have also explored the effects of chlorpromazine on DNA synthesis, uncoupling of oxidative phosphorylation, and inhibition of cytochrome oxidase, suppression of adenosine triphosphatase (ATPase) enzymatic activity, and inhibition of lipase activity. oncotarget.comnih.govmdpi.com

In the context of cancer research in preclinical models, chlorpromazine has demonstrated antitumorigenic effects through multiple pathways. nih.govbrieflands.com These include the inhibition of DNA synthesis and the modulation of various signaling pathways such as AKT/mTOR, PI3K/AKT, MAPK/ERK1/2, and FOXO transcription factors. nih.govbrieflands.comoncotarget.com Chlorpromazine has been shown to induce cell cycle arrest and apoptosis in cancer cells. brieflands.com Animal studies using mouse xenograft models have shown that chlorpromazine treatment can significantly reduce tumor volume and suppress tumor growth in various cancer types, including sarcoma, colorectal cancer, glioma, leukemia, and oral cancer. nih.gov These studies often reported no significant adverse effects on the body weight of the animals. nih.govoncotarget.com

Furthermore, chlorpromazine has been investigated for its potential antiviral activity, particularly via the inhibition of clathrin-mediated endocytosis, a process used by some viruses to enter cells. researchgate.net Preclinical in vitro studies have reported anti-MERS-CoV and anti-SARS-CoV-1 activity of chlorpromazine. researchgate.net

The multifaceted actions of chlorpromazine extend to its influence on the central nervous system beyond dopamine receptor blockade. It also antagonizes alpha-adrenergic, 5-HT (serotonin), histaminic (H-1), and muscarinic (M-1 & M-2) receptors, contributing to effects such as sedation and hypothermia observed in animal models. ijpp.com Preclinical studies utilizing behavioral techniques in animals, such as assessing locomotor activity using an actophotometer, have been used to study the CNS depressant properties of chlorpromazine. jru.edu.in Chlorpromazine has been shown to block certain stereotypic behaviors induced by dopamine agonists in animals. ijpp.com Chronic treatment with chlorpromazine in animals has been reported to cause supersensitivity of dopamine receptors and behavioral supersensitivity to dopamine agonists. ijpp.com

Computational Chemistry and Molecular Modeling of Chlorpromazine

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on chlorpromazine (B137089) have used this method to explore its interactions with a variety of biological targets, particularly in the context of anticancer research.

Research has shown that chlorpromazine and its photoproducts exhibit binding affinity for several cancer-related targets. ubbcluj.ro Docking simulations have been performed against proteins such as aromatase, estrogen receptor α (ERα), Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). auburn.edu The results from these simulations indicate that certain dimeric photoproducts of chlorpromazine show lower estimated free energy of binding to these targets compared to the parent compound, suggesting a stronger binding affinity and potentially enhanced therapeutic effects. ubbcluj.roauburn.edu

In addition to cancer targets, in silico screening has identified cholinesterases as potential targets for phenothiazines. researchopenworld.com Molecular docking studies with acetylcholinesterase (AChE) have revealed specific amino acid interactions, providing a basis for understanding the potential cholinesterase modulatory activities of these compounds. researchopenworld.com

| Biological Target | Key Findings | Reference |

|---|---|---|

| Aromatase, ERα, FGFR1, EGFR, HER2 | Dimeric photoproducts of chlorpromazine showed lower estimated free energy of binding compared to the parent compound, suggesting stronger binding affinity. | ubbcluj.roauburn.edu |

| Bcr-Abl Kinase | The phenothiazine (B1677639) moiety of derivatives fits into a hydrophobic pocket containing Leu248, Ala269, Leu370, and Ile315, with the NH group forming a hydrogen bond with Met318. | researchgate.net |

| Acetylcholinesterase (AChE) | In silico screening identified cholinesterases as common targets; docking studies revealed specific amino acid interactions similar to known inhibitors. | researchopenworld.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. slideshare.net For phenothiazines, QSAR studies have been conducted to understand how molecular properties influence their activity and toxicity.

One study performed a QSAR analysis on a set of 30 phenothiazines, including chlorpromazine, to model their lipophilicity (logP) and toxicity (LD50). ubbcluj.ro The models were derived using Cluj topological indices and quantum mechanical descriptors, and validated through various methods including leave-one-out cross-validation and external validation. ubbcluj.ro Another study focused on 18 phenothiazine derivatives to model their cytotoxicity and activity as multi-drug resistance (MDR) modulators. gpatindia.com This analysis suggested a QSAR model based on descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), logP, hydration energy (HE), molar refractivity (MR), molecular volume (MV), and molecular weight (MW). gpatindia.com

The principles of Structure-Activity Relationships (SAR) for phenothiazines provide a foundation for these QSAR models. Key structural features for antipsychotic activity include:

The Side Chain: A three-carbon chain between the phenothiazine ring nitrogen and the terminal amino nitrogen is critical for optimal neuroleptic activity. cutm.ac.inuniv-tlemcen.dz

The Amino Group: The terminal amino group must be tertiary for maximum activity; primary and secondary amines are less potent. cutm.ac.inuniv-tlemcen.dz

Ring Substitution: An electron-withdrawing substituent at the 2-position of the phenothiazine ring, such as chlorine in chlorpromazine, increases antipsychotic potency. cutm.ac.inuniv-tlemcen.dz

A theoretical study also utilized the QSAR-Toxtree program to assess the biological activity and toxicity of chlorpromazine and its metabolites. researchgate.netnih.gov The findings indicated that the parent chlorpromazine compound is more biologically stable compared to its metabolic byproducts. researchgate.netnih.gov

| Activity Modeled | Key Descriptors | Findings | Reference |

|---|---|---|---|

| Lipophilicity (logP) and Toxicity (LD50) | Topological indices, quantum mechanical descriptors | Successful models were derived to predict logP and LD50 for a set of 30 phenothiazines. | ubbcluj.ro |

| Cytotoxicity / Anti-MDR Activity | ELUMO, Log P, Hydration Energy, Molar Refractivity, Molecular Volume, Molecular Weight | A model was developed correlating these descriptors with the anti-MDR activity of 18 phenothiazine derivatives. | gpatindia.com |

| Biological Activity and Toxicity | Structural alerts (Toxtree program) | Chlorpromazine was found to be more biologically stable than its metabolites. | researchgate.netnih.gov |

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations have been applied to chlorpromazine to understand its structural dynamics, stability, and interactions with cellular components like membranes.

One area of investigation has been the structural disorder of chlorpromazine hydrochloride, a common salt form of the drug. researchgate.netlongdom.org MD simulations, combined with NMR crystallography, have been used to study the disorder in the dimethylaminopropyl side chain of chlorpromazine hydrochloride and its hydrate form. researchgate.netlongdom.org Understanding this disorder is crucial for drug development and design, as it can impact the stability and properties of the active pharmaceutical ingredient (API). longdom.org

MD simulations have also been employed to investigate the interaction between chlorpromazine and lipid bilayers, which serve as a model for cell membranes. nih.gov These studies help to identify the specific position and structural dynamics of the drug within the lipid environment. nih.gov Further research has used MD simulations to explore the interactions between chlorpromazine (in both neutral and protonated states) and Langmuir monolayers of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (DPPG), providing insights into how the drug interacts with different types of phospholipids (B1166683) found in cell membranes. univ-tlemcen.dz

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape, or conformation, of a drug molecule is critical to its biological activity. Conformational analysis of chlorpromazine has revealed important structural features that relate to its mechanism of action. Early studies using molecular models showed that dopamine (B1211576) in its solid-state conformation can be superimposed onto a portion of the X-ray crystal structure of chlorpromazine. drugbank.com This conformational similarity is believed to correlate with the ability of phenothiazine drugs to block dopamine receptors. drugbank.com

Chlorpromazine's structure is not rigid and can adopt different conformations. The central six-membered ring system can exist in a folded "butterfly" conformation or a more planar one. ijcmas.com The dimethylaminopropyl side chain also exhibits conformational flexibility. Studies have shown that the most stable geometry of protonated chlorpromazine in the gas phase features a cis conformation of its tail, stabilized by an intramolecular hydrogen bond. univ-tlemcen.dz However, in aqueous solutions, the tail predominantly adopts a trans conformation. univ-tlemcen.dz

Furthermore, the conformation of chlorpromazine can change upon oxidation. One-electron oxidation can trigger a conformational change from the butterfly shape to a more planar structure. ijcmas.com Energy minimization studies, often performed using density functional theory (DFT), are used to identify the most stable (lowest energy) conformations and to understand the geometric and energetic properties of the molecule. researchgate.netlongdom.org

In Silico Prediction of Interaction Profiles and Target Identification

The DrugBank database, for instance, lists at least 34 interacting proteins for chlorpromazine. These include its primary targets, such as dopamine receptors (D1, D2, D3, D4), as well as serotonin (B10506), adrenergic, muscarinic, and histamine (B1213489) receptors, which explains its broad pharmacological effects. Other identified interacting proteins include calmodulin, butyrylcholinesterase, and various cytochrome P450 enzymes responsible for its metabolism.